3-(3-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid

Description

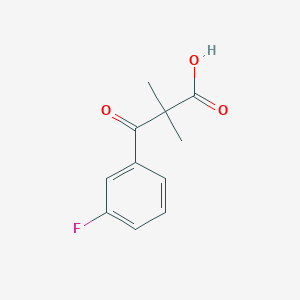

3-(3-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid is a β-keto carboxylic acid derivative characterized by a 3-fluorophenyl group attached to a 2,2-dimethyl-3-oxopropanoic acid backbone. The fluorine substituent at the meta position of the aromatic ring introduces electron-withdrawing effects, influencing electronic distribution and intermolecular interactions. This compound’s structural features align with pharmacophores observed in enzyme inhibitors, such as DXS (1-deoxy-D-xylulose-5-phosphate synthase), which are critical in the MEP pathway for isoprenoid biosynthesis .

Properties

Molecular Formula |

C11H11FO3 |

|---|---|

Molecular Weight |

210.20 g/mol |

IUPAC Name |

3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid |

InChI |

InChI=1S/C11H11FO3/c1-11(2,10(14)15)9(13)7-4-3-5-8(12)6-7/h3-6H,1-2H3,(H,14,15) |

InChI Key |

AZDCHPJIMVIPTH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)C1=CC(=CC=C1)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation Approach

This method involves introducing the acetyl group to the 3-fluorophenyl ring via Friedel-Crafts acylation. A typical procedure includes:

- Reacting 3-fluorobenzene derivatives with acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., AlCl₃).

- Subsequent methylation of the α-position using methyl iodide (CH₃I) under basic conditions (e.g., K₂CO₃) to form the dimethyl-substituted intermediate.

- Oxidation of the ketone group to a carboxylic acid using strong bases (e.g., NaOH) or acidic hydrolysis.

- Temperature: 80–100°C for acylation; room temperature for methylation.

- Solvents: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

Nucleophilic Substitution and Condensation

A alternative route employs nucleophilic substitution to install the fluorine atom early in the synthesis:

- Starting with 3-bromophenyl precursors, fluorine is introduced via halogen exchange using fluorinating agents like KF or Selectfluor®.

- Condensation with diethyl oxalate in the presence of sodium ethoxide (NaOEt) forms the diketo ester intermediate.

- Hydrolysis of the ester group with 6 N NaOH yields the final carboxylic acid.

- 3-Bromophenylacetone → fluorination → 3-fluorophenylacetone.

- Condensation with diethyl oxalate → ethyl 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoate.

- Alkaline hydrolysis → target compound.

Microwave-Assisted Optimization

Recent advancements utilize microwave irradiation to accelerate substitution and condensation steps:

- Microwave-assisted reactions (e.g., 153°C, 100 W for 10 minutes) reduce reaction times and improve yields for intermediates.

- This method is particularly effective for introducing pyrrolidinyl or other bulky substituents, though adaptability to dimethyl groups requires further validation.

Purification and Characterization

Final purification typically involves:

- Recrystallization : Solvents like toluene/cyclohexane or ethanol are used based on solubility profiles.

- Chromatography : Silica gel columns with chloroform/ethyl acetate (1:1) eluent.

Analytical data for intermediates (analogous compounds):

| Step | Intermediate | Yield (%) | mp (°C) | Recrystallization Solvent |

|---|---|---|---|---|

| 1 | Ethyl ester | 56–92 | 175–235 | Toluene/cyclohexane |

| 2 | Carboxylic acid | 65–100 | 186–217 | Ethanol |

Summary of Synthetic Routes

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction typically employs:

Key reagents/catalysts:

-

Methanol/ethanol with H₂SO₄ or HCl

-

Trimethylacetyl chloride in tetrahydrofuran (THF) with triethylamine

Example reaction:

Conditions: Reflux in anhydrous alcohol with acid catalyst (60-80°C, 4-6 hrs).

Decarboxylation

Thermal decarboxylation occurs under controlled heating, producing a substituted acetophenone derivative:

Conditions:

-

Solvent-free or in high-boiling solvents (e.g., diphenyl ether)

-

Reaction time: 2-4 hours

Nucleophilic Acyl Substitution

The ketone group participates in nucleophilic additions, while the carboxylic acid engages in amide formation :

a. Amide Synthesis

Reaction with amines (e.g., benzylamine) using coupling agents:

Reagents:

-

Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

| Parameter | Value |

|---|---|

| Solvent | DMF, CH₂Cl₂ |

| Temperature | 0–25°C |

| Reaction Time | 12–24 hrs |

b. Ketone Reactivity

-

Grignard Addition: Forms tertiary alcohols with organomagnesium reagents.

-

Reduction: Ketone → secondary alcohol using NaBH₄ or LiAlH₄.

Condensation Reactions

The α-position to the ketone undergoes Knoevenagel condensation with aldehydes:

Conditions:

-

Catalyst: Piperidine or ammonium acetate

-

Solvent: Ethanol or toluene

-

Temperature: Reflux (80–110°C)

Fluorophenyl Ring Reactivity

The 3-fluorophenyl group directs electrophilic substitutions meta to fluorine:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro-3-fluorophenyl derivative |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | 5-Halo-3-fluorophenyl derivative |

| Sulfonation | SO₃/H₂SO₄, 50°C | 5-Sulfo-3-fluorophenyl derivative |

Stability and Side Reactions

-

Hydrolysis: The ester derivatives revert to the parent acid under basic (NaOH/MeOH) or acidic (HCl/H₂O) conditions.

-

Oxidation: The ketone resists oxidation under mild conditions but may degrade with strong oxidizers (e.g., KMnO₄).

Scientific Research Applications

3-(3-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid involves its interaction with specific molecular targets. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

3-(3-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic Acid

- Key Features :

- Meta-fluoro substitution : Enhances electronegativity and polar interactions.

- 2,2-dimethyl groups : Increase steric bulk, reducing rotational freedom and oxidation susceptibility.

- Potential Applications: Hypothesized as a DXS inhibitor due to structural similarity to seco-ketoclomazone analogs .

3-(3-Bromophenyl)-3-oxopropanoic Acid (CAS: 1000556-86-4)

- Key Differences :

- Bromine substituent : Larger atomic radius compared to fluorine, increasing lipophilicity (logP) and steric demand.

- Lacks 2,2-dimethyl groups : Likely less metabolically stable than the fluorinated analog.

3-(4-Methoxyphenyl)-2,2-dimethyl-3-oxopropanoic Acid (Hypothetical)

Modifications to the Propanoic Acid Backbone

3-(Dimethylamino)-2,2-dimethyl-3-oxopropanoic Acid (CID 22569163)

- Retains 2,2-dimethyl and oxo groups: Maintains steric and electronic features critical for enzyme inhibition.

- Impact: The amino group may enhance solubility but reduce membrane permeability .

3-Ethoxy-2,2-dimethyl-3-oxopropanoic Acid

Derivatives with Heterocyclic or Aliphatic Modifications

Cyclopropanecarboxylic Acid, 2-[3-(3-Fluorophenyl)-1-oxopropyl]-trans- (CAS: 178684-89-4)

- Retains fluorophenyl and oxo groups: Preserves key pharmacophoric elements.

- Biological Implications : Strain may enhance binding affinity in enzyme active sites .

3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic Acid (CAS: 923825-01-8)

- Key Differences: Oxazole ring: Introduces a heterocyclic moiety, altering hydrogen-bonding capacity. Difluorophenyl group: Enhances halogen bonding compared to mono-fluoro analogs.

- Applications: Potential as a kinase inhibitor or antimicrobial agent .

Structural-Activity Relationship (SAR) Insights

- Critical Functional Groups :

- Substituent Effects :

- Electron-withdrawing groups (e.g., F, Br): Improve binding to polar active sites.

- Electron-donating groups (e.g., OMe): May reduce affinity in certain enzymatic contexts.

Data Table: Comparative Analysis of Key Compounds

*Estimated using fragment-based methods.

Biological Activity

3-(3-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid, with the CAS number 1782461-90-8, is a compound of interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : CHF O

- Molecular Weight : 210.20 g/mol

- Structure : The compound features a fluorophenyl group and a dimethyl ketone moiety, which may influence its biological interactions.

Biological Activity Overview

The biological activity of 3-(3-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid has been explored in various studies, focusing on its potential as an anti-cancer agent and its effects on cellular processes.

Anticancer Activity

Research indicates that compounds similar to 3-(3-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Viability Studies : In vitro assays have demonstrated that this compound can reduce cell viability in cancer cell lines by inducing apoptosis. The mechanism often involves the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15.0 | Induction of ROS and apoptosis |

| HeLa (Cervical Cancer) | 10.5 | Mitochondrial dysfunction leading to cell death |

| MCF7 (Breast Cancer) | 12.0 | Activation of caspases and apoptosis |

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptosis through mitochondrial pathways, leading to cytochrome c release and caspase activation.

- ROS Generation : Increased levels of ROS have been observed following treatment with this compound, contributing to oxidative stress and subsequent cell death.

- Inhibition of Cell Proliferation : Studies suggest that it may inhibit key signaling pathways involved in cell proliferation, such as the PI3K/Akt pathway.

Case Studies

-

Study on Lung Cancer Cells :

- A study evaluated the effect of 3-(3-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid on A549 cells. Treatment resulted in a dose-dependent decrease in cell viability and increased markers for apoptosis after 24 hours of exposure.

-

Mechanistic Insights from HeLa Cells :

- Another investigation focused on HeLa cells, revealing that treatment with the compound led to mitochondrial membrane potential disruption and subsequent activation of caspases 9 and 3, confirming its role as an apoptosis inducer.

Q & A

Q. What are the recommended synthetic routes for 3-(3-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid?

A common approach involves Friedel-Crafts acylation of 3-fluorobenzene derivatives using dimethylmalonyl chloride, followed by hydrolysis. Alternatively, condensation reactions between 3-fluoroacetophenone and dimethyl malonate under basic conditions (e.g., Knoevenagel condensation) can yield the target compound. Reaction optimization may require anhydrous solvents (e.g., THF or DMF) and catalysts like piperidine .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : and NMR are critical for confirming the fluorophenyl group (δ ~7.0–7.5 ppm for aromatic protons) and distinguishing the dimethyl ketone moiety (δ ~2.1–2.3 ppm for CH groups). The fluorine substituent induces distinct splitting patterns in aromatic regions .

- IR : Strong absorbance near 1700–1750 cm confirms the ketone and carboxylic acid groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (CHFO, expected m/z ≈ 210.07) .

Q. What safety precautions are necessary when handling this compound?

Use fume hoods and personal protective equipment (PPE) due to potential respiratory and skin irritation. Refer to safety data sheets (SDS) for fluorinated aromatic compounds, which highlight hazards like flammability and reactivity with strong oxidizers. Emergency procedures should include immediate rinsing for eye/skin contact and medical consultation .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound under varying conditions?

- Catalyst Screening : Test bases like DBU or DMAP to enhance condensation efficiency. For Friedel-Crafts routes, Lewis acids (e.g., AlCl) may improve regioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) often improve solubility of intermediates. Lowering reaction temperatures (~0–5°C) can reduce side reactions like over-acylation .

- Real-Time Monitoring : Use TLC or in-situ FTIR to track intermediate formation and adjust reaction times dynamically .

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s bioactivity?

Comparative studies with analogs (e.g., 3-(3-bromophenyl)-3-oxopropanoic acid) show that fluorine’s electronegativity enhances metabolic stability and binding affinity in enzyme inhibition assays. However, steric effects from the dimethyl group may reduce solubility, necessitating formulation adjustments .

Q. What strategies mitigate byproduct formation during synthesis?

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) effectively separates byproducts like unreacted malonate esters.

- Protecting Groups : Temporarily protecting the carboxylic acid (e.g., as an ethyl ester) prevents unwanted cyclization or decarboxylation during acylation steps .

Q. How can contradictions in reported biological activities be resolved?

Discrepancies often arise from assay variability (e.g., cell line specificity) or impurities. Researchers should:

- Validate purity via HPLC (>95%).

- Replicate studies under standardized conditions (e.g., fixed concentrations, pH).

- Compare results with structurally similar compounds (e.g., 3-(4-hydroxyphenyl)propanoic acid) to isolate substituent effects .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

| Technique | Expected Signal/Peak | Reference |

|---|---|---|

| NMR | δ 2.1–2.3 ppm (s, 6H, CH) | |

| NMR | δ -110 to -120 ppm (meta-fluorine) | |

| IR | 1705 cm (C=O stretch) |

Q. Table 2: Reaction Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Catalyst | 10 mol% DBU | ~20% |

| Solvent | DMF (anhydrous) | ~15% |

| Temperature | 0–5°C (Knoevenagel) | ~10% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.